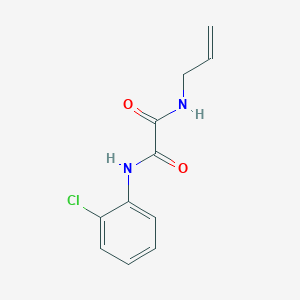![molecular formula C14H13BrN2O3S2 B4631814 2-{[(4-bromophenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4631814.png)
2-{[(4-bromophenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions, starting from simple precursors to achieve the complex structures. For example, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide through reactions with different organic reagents, confirming structures through IR, 1H NMR, MS spectral data, and elemental analysis (Amr et al., 2010). This indicates the complexity and precision required in synthesizing such compounds, where each step must be carefully controlled to achieve the desired final product.
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including our compound of interest, is often elucidated using advanced spectroscopic techniques. For instance, the single crystal X-ray diffraction method has been employed to study the structure of related compounds, revealing detailed geometric parameters that help in understanding the molecule's conformation and reactivity (Ramazani et al., 2011). Such detailed structural analysis is crucial for predicting the chemical behavior and potential applications of these molecules.
Chemical Reactions and Properties
Thiophene derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, the Gewald reaction is a common synthetic route used for constructing thiophene cores, demonstrating the compound's reactivity towards nucleophiles and electrophiles under various conditions. The resulting derivatives exhibit a range of biological activities, underscoring the impact of the thiophene moiety on the molecule's overall reactivity and function (Arora et al., 2012).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
A study detailed a facile four-component Gewald reaction under aqueous conditions to efficiently form 2-amino-3-carboxamide derivatives of thiophene at room temperature. This methodology emphasizes the compound's relevance in synthesizing thiophene derivatives, which are key intermediates in pharmaceutical and agrochemical manufacturing (Abaee & Cheraghi, 2013).
Anticancer Research
Another study synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, evaluated their cytotoxic activities against various human cancer cell lines, and found potent cytotoxic activity. These derivatives are structurally related to the target compound, highlighting its potential utility in developing anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Applications
Research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety demonstrated promising antimicrobial activities. This underscores the significance of similar sulfonamide-containing compounds like the one for antimicrobial applications (Darwish et al., 2014).
Heterocyclic Compound Synthesis
A publication on heterocyclic synthesis with thiophene-2-carboxamide showcases the versatility of thiophene derivatives in synthesizing a range of biologically active compounds, indicating the broad applicability of such structures in medicinal chemistry and drug development (Ahmed, 2007).
Wirkmechanismus
Target of Action
Similar compounds have been shown to have inhibitory effects against certain organisms, particularlyB. subtilis, E. coli, P. vulgaris and S. aureus .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their growth or function .
Biochemical Pathways
Similar compounds have been shown to affect the release of acetylcholine at the cholinergic synapsis in vertebrates, permitting the transmission of neural pulses .
Pharmacokinetics
The compound’s molecular formula isC14H13BrN2O3S2 and it has an average mass of 401.299 Da , which may influence its pharmacokinetic properties.
Result of Action
Similar compounds have been shown to significantly reduce ache levels .
Zukünftige Richtungen
The future directions for research on this compound and related thiophene derivatives could involve further exploration of their biological and pharmacological activities . This could include investigating their potential as therapeutic agents for various diseases, as well as their applications in medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S2/c15-8-4-6-9(7-5-8)22(19,20)17-14-12(13(16)18)10-2-1-3-11(10)21-14/h4-7,17H,1-3H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWIFNSSAXVWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-bromophenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4631740.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4631755.png)

![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)
![6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)
![1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4631777.png)

![methyl 1-cyclopropyl-7-methyl-2-[(4-methylbenzyl)thio]-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4631785.png)
![1-({1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(3-methylbenzyl)piperazine](/img/structure/B4631791.png)
![methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4631796.png)
![ethyl 5-(aminocarbonyl)-2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4631811.png)
![3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4631815.png)
